What is L-Ascorbic acid-13C-1 and its significance in metabolic studies?
What is L-Ascorbic acid-13C-1 and its significance in metabolic studies?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Ascorbic acid-13C-1, a stable isotope-labeled form of Vitamin C, and its critical role in modern metabolic studies. By incorporating a carbon-13 isotope at the C-1 position, this molecule serves as a powerful tracer to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C, as well as its influence on various physiological and pathological pathways.
Introduction to L-Ascorbic Acid-13C-1
L-Ascorbic acid-13C-1 is a non-radioactive, stable isotopologue of L-Ascorbic acid where the carbon atom at the first position of the molecule is replaced with a ¹³C isotope. This isotopic labeling allows for the differentiation of exogenously administered ascorbic acid from the endogenous pool within a biological system. Due to its identical chemical properties to the unlabeled counterpart, L-Ascorbic acid-13C-1 is metabolized in the same manner, making it an ideal tracer for in vivo and in vitro studies. Its use in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enables precise quantification and metabolic flux analysis. This makes it an invaluable tool in nutrition research, drug development, and the study of diseases associated with oxidative stress.
Physicochemical Properties
A summary of the key physicochemical properties of L-Ascorbic acid-13C-1 is presented below.
| Property | Value |
| Chemical Formula | ¹³CC₅H₈O₆ |
| Molecular Weight | 177.12 g/mol |
| CAS Number | 178101-88-7 |
| Appearance | White to off-white powder |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Solubility | Soluble in water |
Significance in Metabolic Studies
The primary significance of L-Ascorbic acid-13C-1 lies in its application as a tracer to study the pharmacokinetics and metabolism of Vitamin C. Stable isotope labeling offers a safe and accurate alternative to radioactive isotopes for human and animal studies.
Key Applications:
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Absorption and Bioavailability Studies: Precisely measures the rate and extent of Vitamin C absorption from the diet and supplements.
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Metabolic Pathway Analysis: Traces the metabolic fate of ascorbic acid, identifying and quantifying its metabolites.
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Disease Research: Investigates the role of Vitamin C in the pathophysiology of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
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Drug Development: Assesses the interaction of new drug candidates with Vitamin C metabolism and its potential antioxidant effects.
Experimental Protocols
In Vivo Human Study of Ascorbic Acid Absorption
This protocol is based on a study investigating the absorption of L-[1-¹³C]ascorbic acid in healthy human subjects.
Objective: To determine the plasma kinetics of a physiological dose of L-Ascorbic acid-13C-1.
Materials:
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L-[1-¹³C]ascorbic acid (30 mg dose)
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Phlebotomy supplies
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Centrifuge
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Metaphosphoric acid (for plasma stabilization)
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Internal standard (e.g., L-Ascorbic acid-13C6)
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Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
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Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
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Subject Preparation: Healthy, non-smoking subjects are to fast overnight prior to the study.
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Dosing: A baseline blood sample is collected, after which a 30 mg oral dose of L-[1-¹³C]ascorbic acid dissolved in water is administered.
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Blood Sampling: Blood samples are collected into heparinized tubes at frequent intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-dosing.
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Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then stabilized by the addition of an equal volume of cold metaphosphoric acid.
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Sample Preparation for GC-MS:
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An internal standard is added to an aliquot of the stabilized plasma.
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The sample is derivatized to form a volatile trimethylsilyl (B98337) ester of ascorbic acid.
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GC-MS Analysis: The derivatized samples are injected into the GC-MS system to measure the ¹³C-isotope enrichment of plasma ascorbate (B8700270) over time.
General Protocol for Quantification by Isotope Dilution Mass Spectrometry
Objective: To accurately quantify the concentration of L-Ascorbic acid in a biological sample.
Materials:
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Biological sample (e.g., plasma, tissue homogenate)
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L-Ascorbic acid-13C-1 (as an internal standard)
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Metaphosphoric acid or other protein precipitating agent
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LC-MS/MS system
Procedure:
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Sample Preparation:
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A known amount of L-Ascorbic acid-13C-1 internal standard is added to the biological sample.
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Proteins are precipitated by adding a cold solution of metaphosphoric acid.
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The sample is centrifuged, and the supernatant is collected.
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LC-MS/MS Analysis:
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The supernatant is injected into the LC-MS/MS system.
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The native L-Ascorbic acid and the ¹³C-labeled internal standard are separated by liquid chromatography.
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The separated compounds are detected by tandem mass spectrometry using multiple reaction monitoring (MRM).
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Quantification: The concentration of the endogenous L-Ascorbic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Presentation
The following table summarizes representative pharmacokinetic data from a human absorption study using L-[1-¹³C]ascorbic acid.
| Time (minutes) | Mean Plasma ¹³C-Ascorbate Enrichment (Tracer Concentration, µmol/L) |
| 0 | 0 |
| 20 | 1.5 |
| 40 | 2.8 |
| 60 | 3.5 |
| 120 | 2.5 |
| 180 | 1.8 |
| 240 | 1.2 |
Note: Data are illustrative and compiled from published studies for comparative purposes.
Visualization of Pathways and Workflows
Ascorbic Acid Biosynthesis and Degradation Pathways
The following diagram illustrates the major pathways for the biosynthesis and degradation of L-Ascorbic acid in plants. L-Ascorbic acid-13C-1 can be used to trace the flow of carbon through these interconnected pathways.
Caption: Ascorbic acid biosynthesis and degradation pathways.
Experimental Workflow for Metabolic Tracer Study
The following diagram outlines a typical experimental workflow for a metabolic study using L-Ascorbic acid-13C-1.
Caption: A typical experimental workflow for a metabolic tracer study.
Conclusion
L-Ascorbic acid-13C-1 is an indispensable tool for researchers in the fields of nutrition, medicine, and drug development. Its use as a stable isotope tracer allows for the safe and precise investigation of Vitamin C metabolism in living systems. The detailed experimental protocols and analytical methods described in this guide provide a framework for designing and conducting robust metabolic studies. The ability to trace the metabolic fate of ascorbic acid will continue to provide valuable insights into its role in health and disease, paving the way for new therapeutic strategies and nutritional recommendations.
